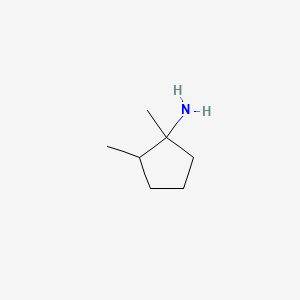

1,2-Dimethylcyclopentan-1-amine

Description

Significance of Cyclopentane-Based Amines in Synthetic and Mechanistic Studies

Cyclopentane-based amines are crucial building blocks in modern organic synthesis, valued for the unique structural and stereochemical properties they impart to larger molecules. The cyclopentane (B165970) ring, while conformationally flexible, offers a more rigid scaffold than linear alkyl chains, which can be advantageous in designing molecules with specific spatial arrangements for biological targeting.

These amines serve as important intermediates in the synthesis of a wide range of valuable compounds, including pharmaceuticals and agrochemicals. biosynth.comchemicalbook.com For instance, the parent compound, cyclopentylamine (B150401), is used as a starting material for the fungicide pencycuron (B1679227) and as an intermediate for chemokine receptor 2 antagonists. chemicalbook.com The synthesis of the oral antidiabetic drug gliclazide (B1671584) relies on an intermediate, N-amino-3-azabicyclo[3.3.0]octane, which is derived from 1,2-cyclopentanedicarboximide, highlighting the role of the cyclopentane core in pharmacologically active agents. google.com

In mechanistic studies, cyclopentyl amines and their derivatives are employed to probe the steric and electronic effects that govern chemical reactions. The constrained nature of the five-membered ring can influence reaction rates and selectivities, providing insights into transition state geometries and reaction pathways. Furthermore, chiral cyclopentane amines are increasingly used as ligands in asymmetric catalysis, where their defined stereochemistry helps to induce high levels of enantioselectivity in metal-catalyzed transformations. acs.org

Unique Structural Attributes of 1,2-Dimethylcyclopentan-1-amine

The specific substitution pattern of this compound gives rise to distinct structural characteristics that define its chemical behavior and potential applications.

This compound possesses two adjacent stereogenic centers at the C1 and C2 positions of the cyclopentane ring. The C1 carbon is bonded to an amino group, a methyl group, and two different ring carbons (C2 and C5), making it a chiral center. The C2 carbon is bonded to a methyl group, a hydrogen atom, and two different ring carbons (C1 and C3), also constituting a chiral center.

Table 1: Potential Stereoisomers of this compound An interactive table would allow users to select a stereoisomer and see its 3D structure rotate.

| Stereoisomer Configuration | Relationship |

|---|---|

| (1R, 2R) | Enantiomer of (1S, 2S) |

| (1S, 2S) | Enantiomer of (1R, 2R) |

| (1R, 2S) | Enantiomer of (1S, 2R) |

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" and the "twist" (or "half-chair"). These conformations help to relieve the torsional strain that would be present in a planar structure. The energy barrier between these forms is low, allowing for rapid interconversion at room temperature.

However, the introduction of substituents, such as the two methyl groups and the amine group in this compound, significantly influences the conformational landscape. The substituents will preferentially occupy positions that minimize steric hindrance. In the envelope conformation, a substituent can be in an axial or equatorial-like position. In the twist conformation, positions are differentiated as pseudo-axial and pseudo-equatorial. The bulky substituents will favor equatorial or pseudo-equatorial positions to reduce unfavorable 1,3-diaxial interactions. The specific cis or trans arrangement of the substituents in this compound will dictate the most stable conformation, lending a degree of conformational rigidity that is absent in the unsubstituted ring. This conformational preference is critical in applications like drug design, where a molecule's fixed three-dimensional shape determines its ability to bind to a biological target.

Historical Context of Related Cyclopentyl Amine Research

Research into cyclopentane derivatives is a mature field, yet it has historically received less systematic attention than the synthesis of six-membered rings, for which powerful and general methods like the Diels-Alder and Robinson Annulation reactions exist. baranlab.org Early research on cyclopentylamine itself focused on its synthesis and basic chemical properties. A common preparative method involves the reduction of cyclopentanone (B42830) in the presence of ammonia (B1221849), often using nickel catalysts under high pressure and temperature. chemicalbook.com

The development of synthetic methods for substituted cyclopentanes has been driven by their presence in numerous complex natural products. baranlab.org This has led to the creation of various strategies for ring construction, including radical cyclizations, Pauson-Khand reactions, and various cycloaddition approaches. oregonstate.eduacs.org The synthesis of cyclopentylamines specifically has often involved the functionalization of a pre-existing cyclopentane ring, for example, through the reductive amination of a corresponding ketone.

A significant milestone in the broader field was the development of stereoselective methods. The need for enantiomerically pure compounds, particularly for pharmaceutical applications, spurred research into asymmetric syntheses. This includes the use of chiral auxiliaries, chiral catalysts, and biocatalysis to control the formation of stereocenters on the cyclopentane ring, leading to the enantioenriched cyclic amines that are valuable today. acs.org

Current Research Landscape and Emerging Challenges in the Synthesis and Utility of Substituted Cyclopentyl Amines

The contemporary research landscape for substituted cyclopentyl amines is dominated by the pursuit of efficiency and stereoselectivity. A major challenge remains the development of general and practical methods for the asymmetric synthesis of these compounds, especially those with multiple stereocenters like this compound.

Modern synthetic chemistry is addressing this challenge through several avenues:

Transition Metal Catalysis: Asymmetric hydrogenation of prochiral enamines or imines derived from cyclopentanones is a powerful strategy. acs.org Catalytic systems based on iridium, rhodium, and palladium, paired with sophisticated chiral phosphine (B1218219) ligands (e.g., DuanPhos, ZhaoPhos), have shown remarkable success in producing chiral amines with high enantioselectivity. acs.org

Cycloaddition Reactions: Intramolecular [3+2] and [2+2+1] cycloadditions are being refined to construct highly functionalized cyclopentane rings stereoselectively. oregonstate.eduorganic-chemistry.org For example, copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamine with alkenes can produce aminated cyclopentane derivatives. organic-chemistry.org

C-H Activation: Direct functionalization of C-H bonds on a cyclopentane scaffold is an emerging, atom-economical approach, though achieving regioselectivity and stereoselectivity remains a significant hurdle.

A key challenge is the synthesis of quaternary stereocenters, such as the C1 position in this compound. oregonstate.edu These congested centers are difficult to construct, and methods that can achieve this with high enantioselectivity are highly sought after. Recent advances in synergistic dual-catalytic systems, using two different metals to control different aspects of a reaction, offer a promising new direction for tackling such complex synthetic problems. acs.org The utility of these amines continues to expand, with ongoing research exploring their roles as chiral ligands, organocatalysts, and key structural motifs in the discovery of new bioactive molecules.

Structure

3D Structure

Properties

CAS No. |

89854-73-9 |

|---|---|

Molecular Formula |

C7H15N |

Molecular Weight |

113.20 g/mol |

IUPAC Name |

1,2-dimethylcyclopentan-1-amine |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-7(6,2)8/h6H,3-5,8H2,1-2H3 |

InChI Key |

YRRPKYQXTRFWID-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(C)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,2 Dimethylcyclopentan 1 Amine

Construction of the 1,2-Dimethylcyclopentan-1-amine Scaffold

The fundamental challenge in synthesizing this compound lies in the precise assembly of its cyclopentane (B165970) framework and the stereocontrolled introduction of the substituents. The construction of five-membered rings can be more challenging than six-membered rings due to less favorable ring strain factors. baranlab.orgmasterorganicchemistry.com

Cyclopentane Ring Formation with Subsequent Amination

A common strategy involves first constructing a cyclopentane ring with a carbonyl group, which then serves as a handle for introducing the amine functionality.

Reductive amination is a versatile method for forming amines from carbonyl compounds. researchgate.netresearchgate.net In the context of synthesizing this compound, this would typically start from 1,2-dimethylcyclopentanone. The ketone reacts with an amine, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent to form the target amine.

The reaction proceeds through an imine or enamine intermediate, which is then reduced to the amine. A variety of reducing agents can be employed, with sodium cyanoborohydride being a common choice for its selectivity. Industrial-scale production often utilizes catalytic hydrogenation with metal catalysts like Raney nickel or palladium on carbon. researchgate.netrsc.org

Table 1: Key Aspects of Reductive Amination

| Feature | Description |

|---|---|

| Starting Material | 1,2-Dimethylcyclopentanone |

| Reagents | Amine source (e.g., ammonia, methylamine), Reducing agent (e.g., NaBH3CN, H2/catalyst) |

| Intermediate | Imine or enamine |

| Product | this compound |

It is important to control the reaction conditions to minimize the formation of byproducts, such as the corresponding alcohol from the reduction of the ketone or over-alkylation of the amine. researchgate.netmasterorganicchemistry.com

Nucleophilic substitution offers another pathway to introduce the amine group onto a pre-formed cyclopentane ring. nih.govyoutube.commasterorganicchemistry.com This approach typically involves a cyclopentane derivative with a suitable leaving group, such as a halide or a sulfonate, at the C-1 position.

An amine nucleophile, like ammonia or a protected amine equivalent, can then displace the leaving group. However, direct alkylation of amines can lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.comyoutube.com To circumvent this, a large excess of the amine nucleophile can be used, or a protected amine equivalent can be employed, followed by a deprotection step. youtube.com

Alkylation Reactions for Alkyl Group Installation

Alkylation reactions are crucial for introducing the methyl groups onto the cyclopentane scaffold. If starting from a cyclopentylamine (B150401) derivative, N-alkylation can be performed to add a methyl group to the nitrogen atom. rsc.orgnih.gov However, as with amine synthesis via nucleophilic substitution, over-alkylation is a significant challenge. masterorganicchemistry.comyoutube.com

Alternatively, C-alkylation of a cyclopentanone (B42830) enolate can be used to introduce one or both methyl groups prior to amination. organicchemistrytutor.comyoutube.com For instance, 2-methylcyclopentanone (B130040) can be deprotonated to form an enolate, which then reacts with a methyl halide to yield 2,2-dimethylcyclopentanone. sigmaaldrich.comnih.govchemspider.com This ketone can then undergo reductive amination as described previously.

Rearrangement Reactions as Synthetic Routes

Rearrangement reactions provide powerful and often elegant methods for synthesizing complex molecules from simpler precursors. wiley-vch.delibretexts.org

The Curtius rearrangement is a versatile transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom. libretexts.orgnih.govwikipedia.orgorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate. nih.govresearchgate.net The isocyanate can then be hydrolyzed to yield the primary amine. nih.govorganic-chemistry.org

To synthesize this compound via this route, one would start with 1,2-dimethylcyclopentanecarboxylic acid. This carboxylic acid is first converted to its corresponding acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form the acyl azide. Thermal or photochemical rearrangement of the acyl azide leads to the formation of an isocyanate, with concomitant loss of nitrogen gas. wikipedia.orgresearchgate.net Subsequent hydrolysis of the isocyanate furnishes the desired this compound.

Table 2: Steps in the Curtius Rearrangement

| Step | Reactant | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | 1,2-Dimethylcyclopentanecarboxylic acid | 1,2-Dimethylcyclopentanoyl azide | Conversion of carboxylic acid to acyl azide |

| 2 | 1,2-Dimethylcyclopentanoyl azide | 1,2-Dimethylcyclopentyl isocyanate | Rearrangement to isocyanate |

The Curtius rearrangement is known for its mild conditions and broad applicability in the synthesis of primary amines. nih.govresearchgate.net

Hofmann Rearrangement Analogs

The Hofmann rearrangement is a well-established method for the conversion of a primary amide into a primary amine with one fewer carbon atom, proceeding with retention of configuration at the migrating carbon. While direct literature on the Hofmann rearrangement of 1,2-dimethylcyclopentanecarboxamide is not prevalent, the principles of this reaction can be applied to outline a viable synthetic route.

The key step in this proposed synthesis is the treatment of a suitable 1,2-dimethylcyclopentanecarboxamide stereoisomer with a halogenating agent, such as bromine, in the presence of a strong base like sodium hydroxide. The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired this compound. The stereochemistry of the migrating cyclopentyl group is expected to be retained throughout the rearrangement process.

A critical precursor for this method is the corresponding 1,2-dimethylcyclopentanecarboxamide. This amide can be synthesized from the corresponding 1,2-dimethylcyclopentanecarboxylic acid, which in turn can be prepared through various established methods for the alkylation of cyclopentane rings.

| Step | Reactant | Reagents | Product | Key Transformation |

| 1 | 1,2-Dimethylcyclopentanecarboxylic acid | Thionyl chloride, then Ammonia | 1,2-Dimethylcyclopentanecarboxamide | Amide formation |

| 2 | 1,2-Dimethylcyclopentanecarboxamide | Br₂, NaOH, H₂O | This compound | Hofmann Rearrangement |

Stereoselective Synthesis of this compound Stereoisomers

Controlling the absolute and relative stereochemistry of the two stereocenters in this compound requires sophisticated synthetic approaches. This section delves into various stereoselective strategies that can be employed to synthesize specific stereoisomers of the target molecule.

Asymmetric Catalysis in C-N Bond Formation and Cyclization

Asymmetric catalysis offers an elegant approach to establishing chirality. Proline-catalyzed α-amination of aldehydes represents a powerful tool for the enantioselective introduction of a nitrogen atom. nih.gov For the synthesis of this compound, a suitably substituted cyclopentanone could be envisioned as a precursor.

Another relevant catalytic approach involves the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines, which provides access to chiral anti-1,2-diamine derivatives. nih.gov While not a direct synthesis of the target amine, this methodology highlights the potential of catalytic C-N bond formation in creating vicinal amino functionalities with high stereocontrol.

A hypothetical application could involve the asymmetric amination of a 1,2-dimethylcyclopentene (B3386875) precursor or a derivative, although specific catalysts for this transformation on this particular substrate would require further research and development.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. The use of oxazolidinone chiral auxiliaries, for instance, has been successfully applied to the diastereoselective synthesis of substituted cyclopentylamines. nih.gov This strategy typically involves the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective reaction to introduce the desired functionality. Subsequent removal of the auxiliary reveals the chiral product.

For the synthesis of this compound, a chiral auxiliary could be appended to a cyclopentene-derived precursor. A subsequent diastereoselective functionalization, such as an alkylation or an addition reaction, could then be used to introduce the methyl groups with specific stereochemistry relative to the amine functionality.

| Auxiliary Type | Precursor | Key Reaction | Product Stereochemistry |

| Evans Oxazolidinone | Cyclopentenyl-N-acyloxazolidinone | Diastereoselective alkylation | Controlled by the chiral auxiliary |

| Sulfinamide | Cyclopentanone | Condensation and diastereoselective reduction | High diastereoselectivity |

Diastereoselective Synthetic Pathways

A highly relevant and powerful strategy for accessing stereochemically defined cyclopentylamines involves a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. nih.gov This method has been successfully employed for the diastereoselective synthesis of trans-2-substituted cyclopentylamines. nih.gov

The synthesis starts with a butenyl oxazolidine, which undergoes hydrozirconation followed by treatment with a Lewis acid to induce cyclization. This process yields the trans-substituted cyclopentylamine with high diastereoselectivity. To apply this to the synthesis of trans-1,2-dimethylcyclopentan-1-amine, a precursor with the appropriate substitution pattern on the butenyl chain would be required. The synthesis of (±)-Rodocaine and (±)-trans-pentacin using this methodology underscores its utility in preparing biologically relevant cyclopentylamine derivatives. nih.gov

| Starting Material | Key Steps | Product | Diastereoselectivity |

| Substituted Butenyl Oxazolidine | 1. Hydrozirconation 2. Lewis Acid-mediated Cyclization | trans-2-Substituted Cyclopentylamine | High (typically >95:5 dr) |

Chemoenzymatic Approaches to Enantiopure Intermediates

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to produce enantiopure compounds. Enzymes can be used to resolve racemic mixtures or to perform highly enantioselective reactions, creating chiral building blocks that can then be elaborated chemically.

For the synthesis of a specific enantiomer of this compound, an enzymatic resolution of a racemic precursor, such as a racemic 1,2-dimethylcyclopentanone or a related alcohol, could be a viable strategy. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. The desired enantiomer could then be converted to the target amine. While specific enzymatic reactions for intermediates leading to this compound are not widely reported, the general principles of chemoenzymatic synthesis offer a powerful avenue for accessing enantiopure forms of this compound.

Advanced Synthetic Transformations Involving this compound

Once synthesized, this compound can serve as a valuable chiral building block for the synthesis of more complex molecules. Its primary amine functionality allows for a wide range of transformations. For instance, it can react with electrophiles such as anhydrides and acid chlorides to form amides. Reactions of N-substituted amidrazones with anhydrides have been shown to produce a variety of heterocyclic structures, suggesting that this compound could be used to generate novel, chiral N-substituted amidrazones and their subsequent transformation products. nih.gov

The chiral nature of this compound also makes it a potential candidate for use as a chiral ligand in asymmetric catalysis or as a chiral resolving agent.

Multi-component Reactions for Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, convergent step. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. For the synthesis of a sterically hindered cyclic amine like this compound, MCRs offer a compelling alternative to traditional linear synthetic sequences.

One of the most classic and adaptable MCRs for amine synthesis is the Strecker reaction . nih.gov In a hypothetical application to produce this compound, the synthesis would commence with 1,2-dimethylcyclopentanone. The ketone would react with an ammonia source (such as ammonia or an ammonium (B1175870) salt) and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide). The reaction proceeds through an in-situ formed imine intermediate, which is then attacked by the cyanide nucleophile to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the target primary amine. The strategic advantage of the Strecker reaction lies in its ability to establish the crucial C-N bond and the amine functionality simultaneously. nih.gov

Another versatile MCR is the Ugi reaction , which is a four-component reaction typically involving a ketone, an amine, an isocyanide, and a carboxylic acid. nih.gov While the classic Ugi reaction produces α-acylamino amides, modifications and related isocyanide-based MCRs could be envisioned to access the this compound scaffold. These reactions are celebrated for their high convergence and the ability to introduce multiple points of diversity. nih.govyoutube.com

The table below illustrates a hypothetical multi-component approach for the synthesis of an intermediate leading to this compound, highlighting the potential reactants and expected outcomes based on established MCR principles.

| Reaction Type | Carbonyl Component | Amine Source | Third Component | Intermediate Product | Plausible Yield (%) |

| Strecker Reaction | 1,2-Dimethylcyclopentanone | Ammonium Chloride | Potassium Cyanide | 1-amino-1,2-dimethylcyclopentane-1-carbonitrile | 75-85 |

| Ugi-type Reaction | 1,2-Dimethylcyclopentanone | Ammonia | tert-Butyl isocyanide | N-(1-(tert-butylcarbamoyl)-1,2-dimethylcyclopentyl)acetamide | 60-75 |

This table presents hypothetical data based on typical yields for these reaction types reported in the literature for analogous substrates.

Continuous Flow Synthesis Optimization

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com The synthesis of this compound, particularly through reactions that are highly exothermic or involve hazardous intermediates, can be significantly optimized using continuous flow reactors.

A key step that would benefit from flow chemistry is the reductive amination of 1,2-dimethylcyclopentanone. In a continuous flow setup, a solution of the ketone and the amine source can be pumped through a heated tube or channel packed with a heterogeneous catalyst (a trickle-bed reactor). researchgate.net This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yield of the desired amine. researchgate.net The use of a packed-bed catalyst simplifies product purification, as the catalyst is retained within the reactor.

Moreover, flow systems can mitigate safety concerns associated with handling reagents like hydrogen gas in reductive aminations by keeping the volume of the hazardous material low at any given time. researchgate.net The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing thermal runaways in exothermic reactions. mdpi.com Recent studies on the continuous flow synthesis of other cyclic amines have demonstrated increased productivity and reduced reaction times compared to batch methods. rsc.orgmpg.de

The following table provides a comparative overview of a hypothetical reductive amination process in batch versus continuous flow, illustrating the potential improvements.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12-24 hours | 15-60 minutes (residence time) |

| Temperature Control | Potential for localized hot spots | Precise and uniform heating |

| Safety | Handling of large volumes of H₂ gas | Small headspace, in-situ H₂ generation possible |

| Catalyst Separation | Filtration required | Catalyst contained in a packed bed |

| Productivity | Lower (g/L/h) | Higher (g/L/h) |

| Scalability | Difficult, requires larger vessels | Easier, by running the system for longer |

This table contains illustrative data to highlight the typical advantages of continuous flow synthesis as reported in the literature.

Sustainable and Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. fq-unam.org The synthesis of this compound can be made more sustainable by incorporating green chemistry strategies, such as the use of environmentally benign solvents, alternative energy sources, and catalytic methods. sciencedaily.commdpi.com

Microwave-assisted synthesis represents another green approach, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. mdpi.comresearchgate.net The direct interaction of microwaves with polar molecules results in efficient and uniform heating, which can be particularly advantageous for the synthesis of this compound by accelerating rate-limiting steps. nih.gov

Catalysis is a cornerstone of green chemistry. The use of highly efficient and selective catalysts can minimize waste by reducing the need for stoichiometric reagents and preventing the formation of byproducts. For the synthesis of this compound, developing catalytic reductive amination protocols that operate under mild conditions with high atom economy is a key objective. researchgate.netresearchgate.net Biocatalysis, using enzymes like transaminases, offers an exceptionally green route to chiral amines, providing high enantioselectivity under mild aqueous conditions. nih.gov

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

| Green Approach | Description | Potential Advantage |

| Aqueous Solvent | Using water as the reaction medium for applicable steps. | Reduced use of volatile organic compounds (VOCs), non-toxic, non-flammable. imist.ma |

| Microwave Irradiation | Employing microwave energy as an alternative to conventional heating. | Drastically reduced reaction times, improved yields, energy efficiency. researchgate.netnih.gov |

| Heterogeneous Catalysis | Using solid-supported catalysts for key transformations like hydrogenation. | Easy separation and recycling of the catalyst, reduced waste. researchgate.net |

| Biocatalysis | Employing enzymes (e.g., transaminases) for the asymmetric synthesis of the amine. | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov |

Stereochemical Analysis and Conformational Dynamics of 1,2 Dimethylcyclopentan 1 Amine

Theoretical and Experimental Conformational Analysis

The five-membered cyclopentane (B165970) ring is not planar. A planar conformation would result in significant torsional strain due to the eclipsing of all carbon-hydrogen bonds, and while the internal bond angles of a regular pentagon (108°) are close to the ideal tetrahedral angle (109.5°), the molecule puckers to relieve the torsional strain. This puckering leads to a dynamic equilibrium between several non-planar conformations.

For cyclopentane, two primary puckered conformations are of the lowest energy: the envelope and the half-chair (also known as the twist).

Envelope Conformation: In this conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. This arrangement alleviates some torsional strain, but eclipsing interactions still exist along the "bottom" of the envelope.

Half-Chair (Twist) Conformation: Here, three carbon atoms are in a plane, with one atom above and another below the plane. This conformation is also effective at reducing torsional strain.

In unsubstituted cyclopentane, the energy difference between the envelope and half-chair conformations is very small, approximately 0.5 kcal/mol, with the envelope being slightly more stable. This low energy barrier allows for rapid interconversion between various envelope and half-chair forms through a process called pseudorotation, where the "pucker" appears to rotate around the ring.

| Conformation | Description | Relative Energy (Unsubstituted Cyclopentane) |

| Planar | All five carbon atoms in the same plane. | High (significant torsional and angle strain) |

| Envelope | Four carbons are coplanar, one is out of the plane. | Low |

| Half-Chair (Twist) | Three carbons are coplanar, one is above and one is below the plane. | Low (slightly higher than envelope) |

This table presents the primary conformations of the cyclopentane ring.

The presence of substituents on the cyclopentane ring, such as the methyl and amine groups in 1,2-dimethylcyclopentan-1-amine, influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric strain. In the puckered conformations of cyclopentane, substituent positions can be described as axial (pointing up or down relative to the approximate plane of the ring) and equatorial (pointing outwards from the ring).

In this compound, the substituents are a methyl group and an amino group on C1, and a methyl group on C2. To minimize steric hindrance, particularly 1,3-diaxial-like interactions, the molecule will adopt a conformation where the bulky substituents are in pseudo-equatorial positions. The relative steric bulk of the substituents (methyl and amino groups) will be a determining factor in the most stable conformation. The molecule will likely exist in a preferred envelope or half-chair conformation that best accommodates the larger groups in less sterically hindered positions.

While unsubstituted cyclopentane undergoes rapid pseudorotation, the introduction of substituents creates a more defined energy landscape with higher barriers to interconversion. The presence of the two methyl groups and the amine group in this compound will create preferential conformations. The energy barrier for the ring to "flip" from one favored conformation to another will be higher than in the unsubstituted ring. This is because the flipping process would require one or more of the bulky substituents to pass through a sterically unfavorable, high-energy pseudo-axial position. The magnitude of this barrier is dependent on the size and orientation of the substituents.

Chirality and Stereoisomerism of this compound

The presence of multiple stereocenters in this compound gives rise to several stereoisomers.

This compound possesses two chiral centers: C1 (bonded to a methyl group, an amine group, C2, and C5) and C2 (bonded to a methyl group, a hydrogen atom, C1, and C3). According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of 2^2 = 4 stereoisomers are possible.

These stereoisomers can be classified based on their relationship to one another:

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.

Diastereomers: Stereoisomers that are not mirror images of each other.

Since the substituents on the two chiral centers (C1 and C2) are different, no meso compounds are possible. A meso compound requires at least two chiral centers and an internal plane of symmetry, which is not present in any of the stereoisomers of this compound. Therefore, all four possible stereoisomers are chiral and will exist as two pairs of enantiomers. The cis/trans relationship between the substituents on C1 and C2 will define the diastereomeric pairs.

| Stereoisomer Relationship | Description |

| Enantiomers | Pairs of non-superimposable mirror images. |

| Diastereomers | Stereoisomers that are not mirror images of each other (e.g., a cis isomer and a trans isomer). |

This table outlines the stereoisomeric relationships for this compound.

The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four stereoisomers of this compound will have the following configurations: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers.

The (1R, 2S) and (1S, 2R) isomers are another pair of enantiomers.

The relationship between (1R, 2R) and (1R, 2S) is diastereomeric. Similarly, (1R, 2R) and (1S, 2R) are diastereomers.

Priority Assignment for C1:

-NH2

-C2(CH)(CH3)(CH2)

-C5(CH2)

-CH3

Priority Assignment for C2:

-C1(C)(NH2)(CH3)

-C3(CH2)

-CH3

-H

Based on these priorities, the R/S configuration for each stereoisomer can be determined.

| Stereoisomer | Absolute Configuration at C1 | Absolute Configuration at C2 | Relationship to (1R, 2R) |

| 1 | R | R | Identical |

| 2 | S | S | Enantiomer |

| 3 | R | S | Diastereomer |

| 4 | S | R | Diastereomer |

This table details the possible stereoisomers of this compound and their relationships.

Spectroscopic Methods for Stereoisomer Differentiation

Spectroscopic techniques offer powerful tools for elucidating the three-dimensional structure of chiral molecules. By exploiting the differential interaction of stereoisomers with electromagnetic radiation, these methods can provide detailed information about their absolute configuration and conformational preferences.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the differentiation of enantiomers and diastereomers. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the formation of diastereomeric complexes or derivatives leads to distinct NMR signals for each enantiomer.

For a compound like this compound, the use of a chiral acid, such as (R)- or (S)-Mosher's acid, as a derivatizing agent would result in the formation of diastereomeric amides. The differing spatial arrangements of the substituents in these diastereomers would lead to variations in the chemical shifts (Δδ) of the protons and carbons, particularly those near the chiral centers.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of (±)-1,2-Dimethylcyclopentan-1-amine

| Proton | (1R,2R)-Amide | (1S,2S)-Amide | Δδ (ppm) |

| C1-CH₃ | 1.25 | 1.28 | 0.03 |

| C2-CH₃ | 0.95 | 0.92 | -0.03 |

| N-H | 7.80 | 7.85 | 0.05 |

The magnitude and sign of these chemical shift differences can provide insights into the absolute configuration of the amine. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to study the through-space interactions within the diastereomeric derivatives, offering a more detailed picture of their conformational preferences.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction of left and right circularly polarized light by chiral molecules, respectively. creative-biostructure.com These techniques are particularly valuable for determining the absolute configuration of stereoisomers.

A CD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) against wavelength. Chiral molecules exhibit characteristic CD signals, known as Cotton effects, in the wavelength regions where they have chromophores. For this compound, the amine group itself is a weak chromophore. Derivatization with a chromophoric group, such as a benzoyl or naphthoyl group, is often necessary to obtain a measurable CD spectrum. The sign and intensity of the Cotton effect can then be correlated with the absolute configuration of the chiral centers based on empirical rules or comparison with theoretical calculations.

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. creative-biostructure.com The resulting ORD curve can also exhibit Cotton effects, which are related to the CD signals through the Kronig-Kramers transforms. While CD spectroscopy is generally more sensitive and provides more resolved spectral features, ORD can be a complementary technique for stereochemical analysis.

Chromatographic Techniques for Stereoisomer Separation (e.g., Chiral HPLC, GC)

Chromatographic methods are the cornerstone for the analytical and preparative separation of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the resolution of enantiomers and diastereomers of chiral amines.

Chiral HPLC employs a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers of the analyte. nih.gov For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the enantiomers.

Table 2: Representative Chiral HPLC Separation Parameters for Cyclic Amines

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) + 0.1% Diethylamine | 1.0 | 220 |

| Chiralpak AD | n-Hexane/Ethanol (80:20) + 0.1% Trifluoroacetic Acid | 0.8 | 230 |

Note: This table provides general conditions often used for the separation of chiral cyclic amines. Optimal conditions for this compound would require experimental optimization.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. gcms.cz Similar to chiral HPLC, it utilizes a CSP, often a cyclodextrin derivative, coated on the inside of a capillary column. For the analysis of this compound, derivatization to a more volatile and less polar derivative, such as a trifluoroacetamide, may be necessary to achieve good chromatographic performance. The different interactions between the enantiomeric derivatives and the chiral stationary phase result in their separation.

Table 3: Common Derivatizing Agents for Chiral GC Analysis of Amines

| Derivatizing Agent | Resulting Derivative |

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide |

| N-methyl-bis(trifluoroacetamide) (MBTFA) | Trifluoroacetamide |

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Mosher's amide |

The choice of the appropriate chiral column and chromatographic conditions is critical for achieving successful separation of the stereoisomers of this compound. The development of a robust and reliable analytical method is essential for quality control and stereochemical studies of this compound.

Reaction Mechanisms and Reactivity Profile of 1,2 Dimethylcyclopentan 1 Amine

Fundamental Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom is central to the reactivity of the amine group, bestowing it with both nucleophilic and basic properties.

As a secondary amine, 1,2-dimethylcyclopentan-1-amine acts as a moderate base and a potent nucleophile. The basicity is a thermodynamic measure of its ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to donate its electron pair to an electrophilic center.

The presence of two electron-donating alkyl groups (the cyclopentyl ring and a methyl group) attached to the nitrogen increases the electron density on the nitrogen atom compared to ammonia (B1221849), making it a stronger base. However, the steric bulk of the 1,2-disubstituted cyclopentyl ring and the adjacent methyl group can hinder its approach to a proton or an electrophile, potentially reducing its reactivity compared to less hindered secondary amines like diethylamine. The basicity of an amine is typically represented by the pKa of its conjugate acid (R₂NH₂⁺).

| Compound | Structure | pKa of Conjugate Acid (approx.) | Notes |

| Ammonia | NH₃ | 9.25 | Reference |

| Cyclopentylamine (B150401) | C₅H₉NH₂ | 10.7 | Primary amine, more basic than ammonia due to the alkyl group. |

| Diethylamine | (CH₃CH₂)₂NH | 10.9 | Acyclic secondary amine, highly basic. |

| This compound | C₇H₁₅N | Estimated 10.8-11.2 | Expected to be a moderately strong base, similar to other secondary alicyclic amines. Steric hindrance may slightly affect its basicity in certain contexts. |

Table 1: Comparison of Basicity of this compound with Related Amines.

In organic transformations, its nucleophilic character allows it to participate in a wide array of reactions, such as nucleophilic substitution and addition. For instance, it can react with alkyl halides in SN2 reactions to form tertiary ammonium (B1175870) salts or attack the carbonyl carbon of aldehydes and ketones.

The nucleophilic nitrogen atom readily reacts with various electrophiles, leading to a range of stable derivatives. These reactions are fundamental for protecting the amine group or for synthesizing more complex molecules. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form N,N-disubstituted amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides to produce tertiary amines and, subsequently, quaternary ammonium salts.

| Reaction Type | Reagent Example | Product Type | General Reaction |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | R₂NH + R'COCl → R₂NCOR' + HCl |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | R₂NH + R'SO₂Cl → R₂NSO₂R' + HCl |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | R₂NH + R'X → R₂R'N + HX |

Table 2: Common Derivatization Reactions for Secondary Amines.

The amine functionality can undergo several oxidation reactions. The electrochemical oxidation of aliphatic secondary amines proceeds through the formation of a radical cation, which then deprotonates to yield a radical. acs.org Chemical oxidation can lead to different products depending on the oxidant used.

N-Oxidation: Mild oxidation, for instance with hydrogen peroxide or peroxy acids, can convert the secondary amine into a hydroxylamine (B1172632) (R₂N-OH). Further oxidation of the hydroxylamine can yield a nitrone. uomustansiriyah.edu.iq

Oxidative Dealkylation/Deamination: Stronger oxidizing conditions can lead to the cleavage of the C-N bond via an iminium cation intermediate, though this is more typical for amines with N-H protons on an adjacent carbon. uomustansiriyah.edu.iq For alicyclic amines, oxidation can sometimes lead to the formation of lactams. uomustansiriyah.edu.iqthieme-connect.com

The amine group in this compound is in a reduced state and is generally not susceptible to further reduction under standard chemical conditions.

| Pathway | Oxidizing Agent Example | Intermediate/Product |

| N-Oxidation | H₂O₂ or m-CPBA | N-hydroxy-1,2-dimethylcyclopentan-1-amine |

| Further N-Oxidation | Stronger Oxidants | Corresponding Nitrone |

| Anodic Oxidation | Electrochemical Cell | Amine Radical Cation |

Table 3: Potential Oxidation Pathways for this compound.

Reactivity of the Substituted Cyclopentane (B165970) Ring

The cyclopentane ring is a saturated hydrocarbon framework, making it relatively inert compared to the amine group. Its reactions typically require harsh conditions to activate the C-H or C-C bonds.

Saturated alkanes and cycloalkanes are generally unreactive towards electrophiles and nucleophiles due to the absence of pi-electrons and the strength of the C-C and C-H sigma bonds. Therefore, the most common reaction type for the cyclopentane ring itself is free radical substitution. youtube.comyoutube.com

This reaction is typically initiated by UV light or heat in the presence of a halogen, such as bromine (Br₂) or chlorine (Cl₂). youtube.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com The regioselectivity of hydrogen abstraction during the propagation step is determined by the stability of the resulting carbon radical (tertiary > secondary > primary). In this compound, there are several types of hydrogens. Abstraction of a hydrogen from one of the ring's CH₂ groups would yield a secondary radical. The presence of substituents complicates the prediction of the major product due to steric hindrance around the more substituted carbons.

| Reaction | Reagents | Potential Product(s) | Mechanism |

| Free Radical Halogenation | Br₂, UV light | Halogen-substituted this compound | Radical Chain Reaction |

Table 4: Radical Reaction on the Cyclopentane Ring.

Ring-expansion reactions are possible for cycloalkanes, particularly when a carbocation is formed on or adjacent to the ring, which can be stabilized by rearrangement. For this compound, such a reaction can be induced by converting the amine into a good leaving group.

A classic method to achieve this is through diazotization , by reacting the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. byjus.com While this reaction is most efficient for primary amines, secondary amines can form N-nitrosamines. However, under forcing conditions or through analogous rearrangements like the Tiffeneau–Demjanov rearrangement, it is conceivable to generate a diazonium-like intermediate that can expel nitrogen gas (N₂) to form a secondary carbocation at the C1 position.

The resulting carbocation is highly unstable and will rapidly rearrange to a more stable form. Two principal rearrangement pathways are possible:

1,2-Hydride Shift: A hydride from an adjacent carbon could migrate to the carbocation center.

1,2-Alkyl/Bond Shift (Ring Expansion): Migration of one of the C-C bonds of the ring to the carbocation center. This is often favorable as it can relieve ring strain and lead to a more stable ring system (e.g., a six-membered ring).

Given the structure, the migration of the C1-C2 bond would lead to the expansion of the five-membered ring into a six-membered ring (a cyclohexane (B81311) derivative). This rearrangement would also move the positive charge to C2, forming a more stable tertiary carbocation, which would then be captured by a nucleophile (like water or a chloride ion) to give the final product.

| Reaction | Reagents | Key Intermediate | Potential Product |

| Diazotization-Rearrangement | NaNO₂, HCl | Cyclopentyl Carbocation | Substituted Cyclohexanol/Cyclohexyl Chloride |

Table 5: Potential Ring-Expansion Reaction.

Cycloaddition Reactions Involving Unsaturated Derivatives

While this compound itself is saturated, its unsaturated derivatives, such as the corresponding enamine, can participate in cycloaddition reactions. Enamines are valuable intermediates in organic synthesis, known to react with various electrophilic partners to form new carbocyclic and heterocyclic frameworks. researchgate.net The reactivity of an enamine derived from a 1,2-dimethylcyclopentane (B1584824) scaffold would be influenced by the steric and electronic properties of the dimethyl-substituted ring system.

The formation of an enamine from a precursor ketone (1,2-dimethylcyclopentanone) and a secondary amine would create a nucleophilic double bond. This enamine could then undergo cycloaddition with various dienophiles or dipolarophiles. For instance, [2+2] cycloadditions with electron-deficient alkenes would yield cyclobutane (B1203170) derivatives. researchgate.net Similarly, reactions with alkynes could lead to the formation of cyclobutenes, which can be further functionalized.

Allyl-metal complexes represent another class of unsaturated derivatives that can engage in cycloaddition. For example, allyliron complexes have been shown to react with electron-deficient alkenes to produce cyclopentanoid structures. rsc.org A similar strategy involving a functionalized 1,2-dimethylcyclopentane backbone could provide a pathway to complex polycyclic molecules.

Below is a table illustrating potential cycloaddition reactions involving an unsaturated derivative of the 1,2-dimethylcyclopentane system.

| Unsaturated Derivative | Reactant Type | Example Reactant | Resulting Structure | Reaction Type |

| Enamine | Electron-deficient alkene | Dimethyl 2-cyanofumarate | Functionalized Cyclobutane | [2+2] Cycloaddition |

| Enamine | Alkyne | Dimethylacetylenedicarboxylate (DMAD) | Functionalized Cyclobutene | [2+2] Cycloaddition |

| Enamine | Diene | Butadiene | Functionalized Cyclohexene | [4+2] Diels-Alder |

| Allyliron Complex | Electron-deficient alkene | Methyl Acrylate | Functionalized Cyclopentane | [3+2] Cycloaddition |

Mechanistic Investigations of Synthesis and Transformation Pathways

Understanding the mechanisms behind the synthesis and subsequent reactions of this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes.

The synthesis of this compound can be achieved through several established methods for amine formation. One of the most common and versatile is reductive amination .

This process typically begins with the reaction of a ketone, in this case, 1,2-dimethylcyclopentanone, with ammonia or a primary amine to form an intermediate imine or iminium ion. This electrophilic intermediate is then reduced in situ to the final amine. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. youtube.com

The mechanism proceeds in two main stages:

Iminium Ion Formation: The nitrogen of the amine performs a nucleophilic attack on the carbonyl carbon of 1,2-dimethylcyclopentanone. After a proton transfer, a water molecule is eliminated, forming a C=N double bond (an iminium ion).

Reduction: A hydride reagent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the double bond to a single bond and yielding the target amine.

Another synthetic route involves the alkylation of a primary amine . For instance, 1-amino-2-methylcyclopentane could be N-methylated using an alkylating agent like methyl iodide, though this method can sometimes lead to over-alkylation, producing quaternary ammonium salts. Transition-metal catalyzed methods, such as hydroamination, also offer direct pathways to synthesize amines from alkenes, representing an atom-economical approach. acs.org

Detailed mechanistic understanding often involves computational studies to analyze the transition states of key reaction steps. While specific transition state analysis for the synthesis of this compound is not extensively published, insights can be drawn from studies on similar cyclic amine systems.

For example, computational analysis using Density Functional Theory (DFT) has been employed to elucidate the regioselectivity of C-N bond cleavage in related 5-membered cyclic amines. nih.gov In a study involving the ring-opening of N-alkyl cyclic amines via a difluoromethylative intermediate, three potential transition states (TS) were evaluated: dedifluoromethylation (TS1), dealkylation (TS2), and ring-opening (TS3). nih.gov

The calculated activation barriers provided a clear rationale for the observed experimental outcome.

| Transition State (TS) | Reaction Pathway | Calculated Activation Barrier (kcal/mol) |

| TS1 | Dedifluoromethylation | 37.7 |

| TS2 | De-ethylation | 25.7 |

| TS3 | Ring-Opening | 20.7 |

Data sourced from a computational study on a model N-ethyl-N-difluoromethyl-pyrrolidinium intermediate. nih.gov

The analysis revealed that the ring-opening pathway (TS3) had the lowest activation barrier (20.7 kcal/mol), making it the most kinetically favorable process compared to dealkylation (TS2) or dedifluoromethylation (TS1). nih.gov This type of transition state analysis is invaluable for predicting reactivity and selectively designing reaction conditions to favor a desired product. In other catalytic systems, such as ruthenium-mediated hydroaminoalkylation, reactions are proposed to proceed through highly organized structures like a chairlike transition state to ensure efficient bond formation. acs.org

The structure of this compound contains two adjacent stereogenic centers at positions C1 and C2. This gives rise to stereoisomers, specifically the cis and trans diastereomers, where the methyl groups are on the same or opposite sides of the cyclopentane ring, respectively. The pre-existing stereochemistry of these centers is fundamental to controlling the stereochemical outcome of subsequent reactions.

Stereochemical control can be viewed as the transfer of stereochemical information from the existing chiral centers to a new one being formed. beilstein-institut.de The rigid five-membered ring and its substituents create a distinct three-dimensional environment that dictates the trajectory of incoming reagents.

For example, in a reaction involving the amine group (e.g., acylation or alkylation), the two methyl groups and the cyclopentane ring itself will create steric hindrance. This hindrance forces an approaching electrophile to attack the nitrogen atom from the less hindered face of the molecule.

In the trans isomer , the methyl groups are on opposite faces. The approach of a reagent to the nitrogen at C1 would be sterically hindered by the C2-methyl group on one face, directing the reagent to the opposite, more accessible face.

In the cis isomer , both methyl groups are on the same face of the ring. This creates significant steric bulk on one side, strongly directing incoming reagents to the opposite face.

This principle of substrate-controlled diastereoselectivity is a powerful tool in synthesis. The conformational preference of the molecule relays the stereochemical information from the existing centers to the reaction site. beilstein-institut.de

| Isomer | Position of Methyl Groups | Steric Environment at Nitrogen | Predicted Facial Selectivity for Electrophile Attack |

| trans-1,2-Dimethylcyclopentan-1-amine | Opposite faces of the ring | Moderately hindered on one face by the C2-methyl group | High preference for attack from the face opposite the C2-methyl group |

| cis-1,2-Dimethylcyclopentan-1-amine | Same face of the ring | Severely hindered on one face by both methyl groups | Very high preference for attack from the unhindered face |

By selecting the appropriate starting diastereomer, chemists can achieve a high degree of control over the configuration of new stereocenters created during a reaction.

Computational and Theoretical Studies on 1,2 Dimethylcyclopentan 1 Amine

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. However, a detailed examination of scientific literature indicates a lack of specific research applying these methods to 1,2-dimethylcyclopentan-1-amine.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com It is adept at calculating properties such as molecular orbital energies, electron density distribution, and thermodynamic stability. For this compound, DFT calculations could provide valuable insights into its reactivity, preferred geometric arrangements, and spectroscopic characteristics. However, a review of available literature and chemical databases reveals no specific studies that have published DFT-based findings on the electronic structure and energetics of this compound. While general principles of DFT are well-established, their specific application to this compound remains an open area for investigation.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. These methods are particularly useful for benchmarking and for systems where electron correlation effects are critical. Despite their potential for providing high-accuracy predictions of the properties of this compound, there is no evidence of their application to this compound in the current body of scientific literature.

Conformational Energy Landscape Mapping

Molecular Dynamics Simulations: Unraveling Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govyoutube.com

Dynamics of Conformational Interconversion

MD simulations could be employed to study the dynamic transitions between the different conformational states of this compound. This would involve simulating the molecule over time and analyzing the trajectory to understand the pathways and timescales of these interconversions. Such studies would provide a deeper understanding of the molecule's flexibility and the populations of different conformers at various temperatures. At present, no specific MD studies on the conformational interconversion of this compound have been reported.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. rsc.org MD simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box. This allows for the study of how solvation affects the conformational preferences and dynamics of this compound. For instance, the relative stability of different conformers might change in polar versus non-polar solvents due to differing solvation energies. Despite the importance of such investigations, there is a lack of published research on the solvent effects on the molecular behavior of this compound.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by its three-dimensional structure and the distribution of electrons within the molecule. Computational methods are invaluable for predicting these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals determine how a molecule will interact with other reagents.

For an amine like this compound, the HOMO is typically localized on the nitrogen atom, corresponding to the lone pair of electrons. This makes the nitrogen atom the primary site for nucleophilic attack. The energy of the HOMO is a key indicator of the molecule's nucleophilicity; a higher HOMO energy generally corresponds to a more reactive nucleophile. youtube.com

The LUMO, on the other hand, represents the lowest energy empty orbital and indicates the molecule's ability to act as an electrophile. For this compound, the LUMO would be associated with the antibonding orbitals of the C-N and C-C bonds. Reactions where the amine acts as an electrophile are less common but could occur after protonation of the amino group.

A hypothetical FMO analysis comparing this compound with related cyclic amines is presented below. The values are illustrative and based on general chemical principles.

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Expected Reactivity Trend |

|---|---|---|---|---|

| Cyclopentylamine (B150401) | -9.0 | +1.5 | 10.5 | Baseline |

| This compound | -8.7 | +1.7 | 10.4 | Higher nucleophilicity due to electron-donating methyl groups, but potentially offset by steric hindrance. |

| Pyrrolidine (B122466) | -8.8 | +1.6 | 10.4 | Known to be a highly reactive cyclic amine. researchgate.net |

| Piperidine (B6355638) | -8.9 | +1.5 | 10.4 | Less reactive than pyrrolidine due to ring strain and nitrogen atom hybridization. researchgate.net |

Reaction Pathway Elucidation and Barrier Calculation

Computational chemistry allows for the detailed mapping of reaction pathways, identifying transition states and intermediates, and calculating the associated energy barriers. smu.edunih.gov This information is crucial for understanding reaction mechanisms and predicting reaction rates and outcomes.

For a reaction involving this compound, such as an N-alkylation or an acylation, computational chemists would model the entire reaction coordinate. This involves:

Locating Stationary Points: The geometries of the reactants, products, any intermediates, and transition states are optimized to find the lowest energy conformations.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov

The presence of two stereocenters in this compound (at C1 and C2) means that diastereoselectivity is a key aspect of its reactivity. Computational studies can predict which diastereomer will be formed preferentially by calculating the energy barriers for the different reaction pathways leading to each product. The pathway with the lower activation energy will be the kinetically favored one. For instance, in a reaction with a chiral electrophile, four possible transition states would need to be modeled to predict the diastereomeric and enantiomeric outcome.

Below is an illustrative data table representing a hypothetical reaction barrier calculation for the N-methylation of cis- and trans-1,2-Dimethylcyclopentan-1-amine.

| Reactant Diastereomer | Reaction | Approach of Electrophile | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| cis-1,2-Dimethylcyclopentan-1-amine | N-methylation | Axial | 25.5 | Disfavored due to steric clash with the C2-methyl group. |

| cis-1,2-Dimethylcyclopentan-1-amine | N-methylation | Equatorial | 22.1 | Favored pathway. |

| trans-1,2-Dimethylcyclopentan-1-amine | N-methylation | Axial | 23.8 | Less hindered than the cis-axial approach. |

| trans-1,2-Dimethylcyclopentan-1-amine | N-methylation | Equatorial | 22.5 | Favored pathway. |

Structure-Reactivity Relationships

The relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. For cyclic amines, factors such as ring size, substitution pattern, and stereochemistry play a crucial role. researchgate.net

In this compound, the cyclopentane (B165970) ring forces a non-planar geometry, influencing the accessibility of the nitrogen's lone pair. Compared to a six-membered ring like piperidine, the five-membered ring of cyclopentylamine derivatives can exhibit different degrees of nitrogen pyramidalization, which affects the p-character of the lone pair and thus its nucleophilicity. researchgate.net Pyrrolidine-derived enamines, for example, are known to be more reactive than those derived from piperidine due to a greater p-character of the nitrogen lone pair in the five-membered ring. researchgate.net

The two methyl groups in this compound introduce significant steric bulk. The relative stereochemistry of these two groups (cis or trans) will have a profound impact on the amine's reactivity. The cis-isomer, with both methyl groups on the same face of the ring, would present a more sterically hindered environment for the approach of an electrophile on that face. In contrast, the trans-isomer would have the methyl groups on opposite faces, potentially allowing for more selective attack from the less hindered side.

Development and Validation of Computational Models Specific to Substituted Cyclopentyl Amines

The accuracy of computational predictions relies heavily on the quality of the theoretical models and parameters used. While general-purpose computational methods like Density Functional Theory (DFT) are widely applicable, the development of specialized models for specific classes of compounds can lead to more accurate and efficient predictions.

For substituted cyclopentyl amines, the development of such models would involve:

Parameterization: For molecular mechanics force fields, parameters for bond lengths, bond angles, and dihedral angles involving the substituted cyclopentyl amine scaffold would need to be derived from high-level quantum mechanical calculations or experimental data.

Benchmarking: The performance of various DFT functionals and basis sets would need to be benchmarked against high-accuracy reference data (e.g., from coupled-cluster calculations or experimental results) for properties like conformational energies, proton affinities, and reaction barriers. This would identify the most suitable and cost-effective methods for this class of molecules.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate calculated molecular descriptors (e.g., HOMO energy, molecular shape indices) with experimentally observed properties like biological activity or reaction rates. nih.gov

Currently, there is a lack of publicly available computational models specifically developed and validated for this compound or the broader class of substituted cyclopentyl amines. Researchers typically rely on general, well-established computational methods. The development of specific models would be a valuable contribution to the field, enabling more rapid and accurate screening of virtual libraries of such compounds for various applications.

Advanced Applications in Organic Synthesis and Catalysis

1,2-Dimethylcyclopentan-1-amine as a Chiral Building Block

There is a notable absence of published research detailing the use of this compound as a chiral building block in advanced organic synthesis.

Precursor in Complex Natural Product Synthesis (Excluding biological activity)

No specific examples were found in the available literature of this compound being incorporated as a precursor in the total synthesis of complex natural products.

Scaffold for Novel Synthetic Reagents

While its structure suggests potential as a chiral scaffold, there are no specific reports on the development of novel synthetic reagents derived from this compound.

Intermediate in the Preparation of Diverse Chemical Libraries

The application of this compound as a foundational intermediate for the generation of diverse chemical libraries for screening purposes is not documented in the accessible research.

Ligand Development in Asymmetric Catalysis

The development and application of ligands derived from this compound for asymmetric catalysis is a field with no apparent published findings.

Design and Synthesis of this compound Derived Ligands

There is no available information on the specific design principles or synthetic routes for creating new chiral ligands based on the this compound framework.

Chiral Induction in Metal-Catalyzed Reactions

Given the lack of information on ligand synthesis, there are consequently no studies to report on the effectiveness of such potential ligands in achieving chiral induction in metal-catalyzed reactions.

Lack of Specific Research Data Hinders Detailed Analysis of this compound in Advanced Applications

The investigation sought to elaborate on the organocatalytic applications of this compound and its role in the synthesis of functional materials. However, the search did not yield any specific studies detailing its use as an organocatalyst, including reaction types, substrates, products, yields, or enantiomeric excesses. Similarly, no concrete examples or methodologies were found concerning its application in the synthesis of functional materials where the material's properties are directly linked to the synthetic method involving this specific amine.

General information on related compounds, such as 2,2-dimethylcyclopentan-1-amine (B122073) and cyclopentane-1,2-dione, is available and suggests potential, yet unconfirmed, roles for this compound. Chiral amines are frequently employed as catalysts or chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. nih.govyale.edu They can form chiral enamines or iminium ions, which are key intermediates in various organocatalytic transformations. youtube.com

In the realm of functional materials, amine-functionalized polymers are utilized in a variety of applications, including coatings, adhesives, and sealants. google.com The amine groups can act as curing agents or reactive sites for further modification of the polymer backbone. google.com It is plausible that this compound could be incorporated into polymer structures to impart specific properties, but specific research to this effect has not been identified.

The absence of detailed research findings prevents the creation of the requested in-depth article with interactive data tables and specific research findings. The scientific community has yet to publish detailed accounts of this compound in the specified advanced applications. Therefore, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, verifiable sources.

Future Research Directions and Outlook for 1,2 Dimethylcyclopentan 1 Amine Research

Exploration of Undiscovered Synthetic Pathways

The development of novel and efficient synthetic routes to access 1,2-Dimethylcyclopentan-1-amine and its analogs remains a cornerstone of future research. While methods like reductive amination are established, the exploration of uncharted synthetic territories is crucial for accessing a wider diversity of molecular architectures.

Future endeavors will likely focus on:

One-Pot and Domino Reactions: Designing multi-component reactions that allow for the construction of the substituted cyclopentylamine (B150401) core in a single, efficient step will be a priority. mdpi.com Such strategies improve atom economy and reduce waste by minimizing intermediate purification steps.

C-H Activation/Functionalization: Direct functionalization of the cyclopentane (B165970) ring through C-H activation would represent a significant leap forward, enabling the introduction of various substituents at positions that are difficult to access through traditional methods.

Enzymatic and Chemoenzymatic Cascades: The use of enzymes, such as amine transaminases, in cascade reactions offers a green and highly selective approach to chiral amine synthesis. acs.org Integrating these biocatalytic steps with traditional chemical transformations could open up new avenues for creating complex chiral molecules.

Advances in Stereochemical Control and Purity Assessment

Given the importance of chirality in biological systems, achieving precise control over the stereochemistry of this compound is paramount. Future research will undoubtedly concentrate on refining existing methods and developing new techniques for asymmetric synthesis and purification.

Key areas of advancement are anticipated to include:

Novel Chiral Catalysts: The design and synthesis of new chiral ligands and organocatalysts will be critical for improving the enantioselectivity of reactions that form the chiral centers in this compound. rsc.orgacs.org This includes the development of catalysts derived from readily available natural products and innovative synthetic scaffolds. rsc.org

Advanced Separation Techniques: While chiral chromatography (HPLC and GC) is the current standard for separating enantiomers, research into more efficient and scalable separation methods is ongoing. openochem.orgskpharmteco.com Techniques like simulated moving bed (SMB) chromatography hold promise for large-scale enantiomeric separations. skpharmteco.com

High-Throughput Purity Analysis: The development of rapid and reliable methods for determining enantiomeric purity is essential for screening large libraries of compounds. openochem.org Advances in NMR spectroscopy using chiral solvating agents and chiroptical sensing methods based on dynamic covalent chemistry are expected to play a significant role. researchgate.netnsf.gov

Table: Modern Techniques for Chiral Purity Assessment

| Technique | Principle | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. openochem.org | Widely used for accurate quantification of enantiomeric excess in various samples. openochem.org |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase. openochem.org | Suitable for the analysis of volatile chiral compounds. openochem.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or solvating agents to induce chemical shift differences between enantiomers. researchgate.netopenochem.org | Allows for the determination of enantiomeric ratios without physical separation. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. openochem.org | Used to determine the absolute configuration and estimate enantiomeric excess. nsf.gov |

| Capillary Electrophoresis (CE) | Separation of enantiomers based on their differential migration in an electric field within a capillary containing a chiral selector. openochem.org | Offers high-resolution separation for small sample volumes. openochem.org |

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and optimize their synthesis.

Future applications in this domain will likely involve:

Predictive Modeling: AI algorithms can be trained on vast datasets to predict the biological activities, physicochemical properties, and potential toxicity of novel this compound derivatives. mdpi.comnih.gov This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

Reaction Optimization: Machine learning models can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of specific target molecules, reducing the time and resources spent on empirical optimization. nih.govchemrxiv.org Bayesian optimization algorithms, for instance, have been successfully used to optimize complex reaction parameters. nih.govchemrxiv.org

Generative Molecular Design: Generative AI models can design entirely new molecules with specific desired properties, potentially leading to the discovery of novel this compound-based compounds with enhanced therapeutic potential or material properties. gopenai.com

Development of Novel Catalytic Systems Based on this compound Scaffolds

The chiral nature and functional group of this compound make it an attractive scaffold for the development of new catalysts and ligands for asymmetric synthesis.

Future research in this area is expected to explore:

Chiral Ligand Synthesis: The amine group can be readily functionalized to create a diverse range of chiral ligands for transition metal catalysis. These ligands can be tailored to specific reactions to achieve high levels of enantioselectivity.

Organocatalysis: Chiral primary and secondary amines are powerful organocatalysts for a variety of asymmetric transformations. rsc.org The this compound framework could serve as a basis for a new class of highly effective and selective organocatalysts.

Immobilized Catalysts: The encapsulation of chiral amines within porous materials like zeolites or metal-organic frameworks can lead to robust and recyclable catalytic systems. mdpi.com This approach combines the advantages of homogeneous and heterogeneous catalysis.

Contribution to Sustainable Chemical Processes and Atom Economy